Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
Overview
Description
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the CAS number 849935-83-7. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate typically involves the protection of the hydroxyl group and the carboxylate group. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification of the carboxylate group with ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and esterification techniques. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the Boc-protected amine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can then interact with other molecules through hydrogen bonding or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-1-Boc-4-hydroxypyrrolidine-2-carboxylate
- Ethyl trans-1-Boc-4-hydroxypyrrolidine-5-carboxylate
Uniqueness
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific structural configuration, which allows for selective reactions at the 3-position of the pyrrolidine ring. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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